molecular formula C8H13ClN2O3S B2997444 (2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride CAS No. 1803598-65-3

(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B2997444
CAS No.: 1803598-65-3
M. Wt: 252.71
InChI Key: NFWPQFQJSIUMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H12N2O3S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its methanesulfonyl and methoxy functional groups attached to a phenyl ring, along with a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2-methoxy-6-methylsulfonylphenyl hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

  • Dissolving 2-methoxy-6-methylsulfonylphenyl hydrazine in a suitable solvent.
  • Adding hydrochloric acid to the solution.
  • Stirring the mixture at a specific temperature and for a defined period.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. The methanesulfonyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methanesulfonyl-4-methoxyphenyl)hydrazine hydrochloride
  • (2-Methanesulfonyl-6-ethoxyphenyl)hydrazine hydrochloride
  • (2-Methanesulfonyl-6-methoxyphenyl)hydrazine sulfate

Uniqueness

(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of methanesulfonyl and methoxy groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

(2-methoxy-6-methylsulfonylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S.ClH/c1-13-6-4-3-5-7(8(6)10-9)14(2,11)12;/h3-5,10H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWPQFQJSIUMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)C)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.